1,3,4-Thiadiazole-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

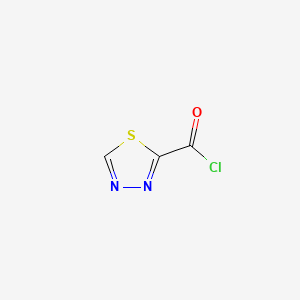

1,3,4-Thiadiazole-2-carbonyl chloride is a heterocyclic compound featuring a thiadiazole ring substituted with a carbonyl chloride group.

準備方法

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,3,4-thiadiazole-2-thiol with oxalyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired carbonyl chloride derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors, and ensuring safe handling of reactive intermediates .

化学反応の分析

Types of Reactions: 1,3,4-Thiadiazole-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Substitution: The thiadiazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are used under mild conditions to achieve substitution at the thiadiazole ring.

Major Products:

Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

Halogenated Derivatives: Resulting from electrophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.

Biological Research: It is employed in the design of enzyme inhibitors and receptor modulators.

作用機序

The mechanism of action of 1,3,4-thiadiazole-2-carbonyl chloride largely depends on its derivatives. For instance, in medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

類似化合物との比較

1,3,4-Thiadiazole-2-thiol: Shares the thiadiazole core but with a thiol group instead of a carbonyl chloride.

1,3,4-Oxadiazole-2-carbonyl chloride: Similar structure but with an oxygen atom replacing the sulfur in the ring.

Uniqueness: 1,3,4-Thiadiazole-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for diverse chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules .

生物活性

1,3,4-Thiadiazole-2-carbonyl chloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

The 1,3,4-thiadiazole scaffold is associated with a wide range of biological activities, including:

- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction.

- Anti-inflammatory Effects : Potential to reduce inflammation markers in various models.

- Anticonvulsant Activity : Shown to possess properties that may help in managing epilepsy.

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with carbonyl compounds. The introduction of different substituents can enhance biological activity. For example:

- Halogen Substitution : Halogenated derivatives have shown increased antibacterial activity against Gram-positive bacteria .

- Aryl Groups : The inclusion of aryl groups has been linked to enhanced anticancer activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

- A derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .

- Another study reported that modifications in the thiadiazole structure improved cytotoxicity against HepG2 liver cancer cells .

Antimicrobial Properties

1,3,4-thiadiazole derivatives have been evaluated for their antimicrobial properties:

- A study assessed the antibacterial activity of various derivatives against standard strains and found that certain compounds exhibited effectiveness comparable to traditional antibiotics like ampicillin .

| Compound | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Anticancer (MCF-7) | 0.28 | |

| Compound B | Antibacterial (Gram-positive) | Varies | |

| Compound C | Antifungal (C. albicans) | Moderate |

Anti-inflammatory and Anticonvulsant Activities

The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. For example:

- Compounds have shown the ability to inhibit inflammatory cytokines in vitro and in vivo models.

- Additionally, certain derivatives have been reported to exhibit anticonvulsant properties with lower toxicity compared to existing medications .

The biological activities of 1,3,4-thiadiazole derivatives are often attributed to their ability to interact with specific biological targets:

- Caspases Activation : In anticancer studies, the induction of apoptotic pathways through caspase activation has been observed.

- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes like carbonic anhydrase and kinesin spindle protein (KSP), which are crucial in various physiological processes .

Future Directions

The ongoing research into 1,3,4-thiadiazole derivatives suggests potential for developing new therapeutic agents. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications affect biological activity can lead to more effective compounds.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models will be crucial for clinical applications.

特性

IUPAC Name |

1,3,4-thiadiazole-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-2(7)3-6-5-1-8-3/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLQVCRGURGBNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664486 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104473-08-7 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。